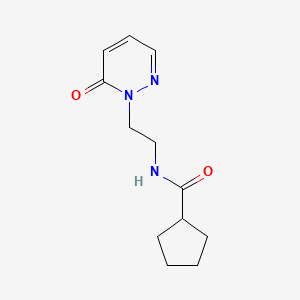

![molecular formula C19H21Cl2N3O B6579610 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 28889-52-3](/img/structure/B6579610.png)

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chlorine atoms, piperazine rings, and benzamide moieties. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, modifications to the amide bond and the alkyl chain linking the benzamide to the piperazine ring have been investigated .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, its interactions with biological receptors are of paramount interest. Notably, it acts as a potent and selective ligand for the dopamine D4 receptor .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which are structurally similar to your compound, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to exhibit anti-inflammatory activity . This suggests that your compound may also have potential in this area.

Anticancer Activity

Indole derivatives have shown anticancer activity . In addition, a study aimed to design, synthesize, and evaluate 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamides as prospective anticancer agents .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that your compound may also have potential in this area.

Antioxidant Activity

Indole derivatives have been found to exhibit antioxidant activity . This suggests that your compound may also have potential in this area.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that your compound may also have potential in this area.

Antitubercular Activity

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that your compound may also have potential in this area.

Mecanismo De Acción

Mode of Action

As a potent and selective D4 dopamine receptor ligand , this compound binds to the D4 receptors . This binding can influence the activity of these receptors and lead to changes in the transmission of dopamine signals within the brain .

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor can affect various biochemical pathways. The D4 receptor is part of the dopamine system, which plays a crucial role in the reward system of the brain. Alterations in this system can have significant effects on behavior and mood .

Pharmacokinetics

It’s known that the compound issoluble in DMSO , which could potentially affect its bioavailability and distribution in the body.

Result of Action

The binding of this compound to the D4 dopamine receptor can lead to changes in dopamine signaling. This can result in alterations in various neurological processes, including cognition, motivation, and reward. The specific molecular and cellular effects of this compound’s action are still under investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of this solvent in the environment . Additionally, the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Propiedades

IUPAC Name |

2-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O/c20-15-5-7-16(8-6-15)24-13-11-23(12-14-24)10-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJZCKLZWCRRMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)

![4-[(6-acetamidopyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6579531.png)

![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)

![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6579563.png)

![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)

![4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579589.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B6579604.png)

![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6579612.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6579615.png)